N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide
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Description
The compound “N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide” is a chemically synthesized compound . It is derived from a series of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides .
Synthesis Analysis
The synthesis of this compound involves the use of a non-steroidal anti-inflammatory drug known as 4-aminophenazone, also called antipyrine . This compound is of great interest in drug chemistry .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several key components. The combined spectral data obtained by 1H-, 13C-, 1H/13C (HETCOR) NMR and IR provided useful information about the structure of the products synthesized in this work .Chemical Reactions Analysis
The reaction of N-(2,3- and 3,5-dimethylphenyl)-alpha-methyl-beta-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .Scientific Research Applications
Imaging and Diagnostic Applications
N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide derivatives, such as iodobenzamide (IBZM), have been utilized extensively in diagnostic imaging, particularly involving the central nervous system (CNS) and cancer diagnostics. These compounds often serve as ligands for receptors, allowing for detailed imaging of specific biological targets. For example, IBZM is a D-2 dopamine receptor antagonist used in in vivo SPECT imaging to visualize CNS D-2 dopamine receptors. Its high specificity to the basal ganglia and favorable radiation dosimetry make it an effective tool in neurological studies and diagnostics (Kung et al., 1990). Similarly, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) shows promise in visualizing primary breast tumors due to its preferential binding to sigma receptors, which are overexpressed on breast cancer cells (Caveliers et al., 2002).
Neuroprotection and Parkinson's Disease Research
Studies have also explored the neuroprotective effects of related compounds in the context of Parkinson's disease. For instance, certain derivatives of the compound under discussion have been used in animal models to study the neuroprotective effects of caffeine and A2A adenosine receptor inactivation, shedding light on the potential therapeutic approaches for neurodegenerative diseases like Parkinson's (Chen et al., 2001).
Cancer Research and Chemosensitivity Testing
In the realm of cancer research, derivatives of this compound have been used to assess the chemosensitivity of tumors to various chemotherapeutic agents. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) assay, for instance, has been employed to evaluate the appropriate adjuvant cancer chemotherapy for patients with advanced colorectal cancer, providing insights into personalized cancer treatment strategies (Kabeshima et al., 2002).
properties
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18IN3OS/c1-12-7-13(2)9-14(8-12)24-19(16-10-26-11-18(16)23-24)22-20(25)15-5-3-4-6-17(15)21/h3-9H,10-11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXREVLFLAPARX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18IN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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